molecular formula C8H10N2O4S B1586479 N-(4-methyl-3-nitrophenyl)methanesulfonamide CAS No. 80259-08-1

N-(4-methyl-3-nitrophenyl)methanesulfonamide

Cat. No. B1586479
CAS RN: 80259-08-1
M. Wt: 230.24 g/mol
InChI Key: WZFHLQAYSGSNKO-UHFFFAOYSA-N
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Description

“N-(4-methyl-3-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10N2O4S


Scientific Research Applications

Structural and Chemical Characterization

  • The structural analysis of sulfonamide analogs, such as those described in studies by Michaux et al. (2001), provides insights into their molecular configuration and potential reactivity. Understanding the molecular structure is crucial for exploring applications in drug design, materials science, and chemical synthesis (Michaux et al., 2001).

Spectroscopic and Structural Studies

  • Spectroscopic studies offer valuable information on the interactions and binding properties of sulfonamide derivatives. For instance, the work by Binkowska et al. (2001) on the complexes of sulfonamide derivatives with triazabicyclo[4.4.0]dec-5-ene highlights the formation of ion pairs and hydrogen bonding, important for understanding the behavior of these compounds in biological systems or as catalysts (Binkowska et al., 2001).

Predictive Studies on Complex Formation

  • Ab initio and computational studies, like those discussed by Binkowska, Koput, and Jarczewski (2008), help predict the behavior of sulfonamide derivatives in different solvents, aiding in the development of novel chemical processes or pharmaceutical applications (Binkowska, Koput, & Jarczewski, 2008).

Antibacterial Activity and Chemical Reactivity

  • The synthesis and characterization of sulfonamide derivatives, as explored by Özdemir et al. (2009), provide foundational knowledge for their potential use in medicinal chemistry, particularly due to their antibacterial properties (Özdemir et al., 2009).

Electrochemical Studies

  • Research on the electrochemical behavior of sulfone derivatives with electron-withdrawing substituents, as presented by Pilard et al. (2001), sheds light on their potential applications in synthetic organic chemistry and materials science (Pilard et al., 2001).

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)5-8(6)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFHLQAYSGSNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383846
Record name N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrophenyl)methanesulfonamide

CAS RN

80259-08-1
Record name N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-3'-NITROMETHANESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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